molecular formula C16H23N3O3 B12221779 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12221779
M. Wt: 305.37 g/mol
InChI Key: OOMLAPYVOQERSP-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine core and the subsequent attachment of the morpholine and cyclobutyl groups. One common method involves the use of formaldehyde and morpholine in a Mannich condensation reaction, followed by further modifications to introduce the cyclobutyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine and cyclobutyl groups, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives and morpholine-containing molecules. Examples include:

Uniqueness

What sets 1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide apart is its unique combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C16H23N3O3/c1-18-7-2-4-13(15(18)21)14(20)17-12-16(5-3-6-16)19-8-10-22-11-9-19/h2,4,7H,3,5-6,8-12H2,1H3,(H,17,20)

InChI Key

OOMLAPYVOQERSP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CCC2)N3CCOCC3

Origin of Product

United States

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